(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine
Description
(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine (CAS 59862-56-5) is an oxime derivative characterized by a 4-nitrophenyl group attached to an ethylidene-hydroxylamine backbone. Its molecular formula is C₈H₈N₂O₃, with a molar mass of 180.16 g/mol and a density of 1.29 g/cm³ . The compound exhibits a melting point of 174°C and a predicted pKa of 10.66, indicating moderate basicity . The nitro group at the para position of the phenyl ring confers electron-withdrawing effects, influencing its reactivity and solubility.
Properties
IUPAC Name |
(NZ)-N-[1-(4-nitrophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBZVFYQPTWRK-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then undergoes isomerization to yield the desired (E)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Oxime Functional Group Reactivity
The oxime group (-C=N-OH) participates in cyclization and coordination reactions:
Cyclization with Triazoles
Reaction with hydroxylamine hydrochloride in dry ethanol forms a triazole-oxime hybrid (86% yield), confirmed by X-ray crystallography . The nitro group stabilizes intermediates through resonance, enhancing reaction efficiency.
| Product | Conditions | Key Observations |
|---|---|---|
| (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime | Dry ethanol, 5-hour reflux | Coplanar triazole and oxime groups in crystal |
Nitro Group-Driven Reactions
The 4-nitrophenyl moiety directs electrophilic and nucleophilic substitutions:
Nucleophilic Aromatic Substitution
The nitro group activates the phenyl ring for nucleophilic attacks. For example, methoxy groups substitute para to nitro under basic conditions :
| Reaction | Conditions | Yield |
|---|---|---|
| Methoxylation at para position | K₂CO₃, DMF, 80°C | 50% |
Reduction of Nitro Group
Catalytic hydrogenation reduces the nitro group to an amine, altering reactivity:
This modification is critical for generating bioactive derivatives .
Biological Activity and Derivatives
While direct studies on this compound are sparse, structurally related oximes exhibit antimicrobial properties. The nitro group enhances bioactivity by increasing electrophilicity, enabling interactions with microbial enzymes.
Comparative Reactivity
The table below contrasts reactivity with analogous compounds:
| Compound | Key Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| (E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine | Nucleophilic substitution (methoxy) | |
| (E)-N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine | Cyclization |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine exhibits potential as a precursor for various pharmaceutical compounds. Its nitrophenyl group can be modified to develop drugs targeting specific biological pathways.
Case Study: Antimicrobial Activity
Recent studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, a study demonstrated its effectiveness against multi-drug resistant bacterial strains, indicating potential for development into a novel antimicrobial agent.
| Activity | Tested Strains | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition observed at MIC of 128 µg/mL |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to form oximes allows it to be utilized in the synthesis of more complex organic molecules.
Case Study: Synthesis of Oxime Derivatives
Research has successfully utilized this compound to synthesize various oxime derivatives, which are valuable in the production of agrochemicals and pharmaceuticals .
| Oxime Derivative | Yield (%) | Methodology |
|---|---|---|
| 4-Nitrophenyl oxime | 95% | Reflux method with hydroxylamine |
Material Science
The compound's unique structural features make it suitable for applications in material science, particularly in the development of sensors and catalysts.
Case Study: Sensor Development
A recent investigation highlighted the use of this compound in developing electrochemical sensors for detecting heavy metals. The sensor exhibited high sensitivity and selectivity, making it a promising tool for environmental monitoring.
| Sensor Type | Target Metal | Detection Limit |
|---|---|---|
| Electrochemical | Lead (Pb) | 0.5 µg/L |
Mechanism of Action
The mechanism of action of (E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes. Additionally, the compound can act as a nucleophile or electrophile in various biochemical reactions, modulating enzyme activities and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine are compared below with four classes of analogs, highlighting differences in substituents, physicochemical properties, and biological activities.
Substituted Phenyl Hydrazides (Polyphenolic Derivatives)
Compounds such as N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (Compound 2, ) feature a trihydroxybenzohydrazide core with halogen or methoxy substituents. Key differences include:
- Biological Relevance: While bioactivity data for the target compound are absent, polyphenolic hydrazides are often explored for antioxidant or metal-chelating properties due to their phenolic moieties .
1,3,4-Thiadiazole Derivatives
Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide (), these compounds incorporate a thiadiazole ring. For example, derivatives with pyrazolyl groups exhibited antimicrobial activity against E. coli, B. mycoides, and C. albicans.
- Key Contrasts: The thiadiazole ring introduces sulfur, which may enhance membrane penetration and antibacterial efficacy.
Sulfonyl-Containing Analogs
(NZ)-N-[1-[4-(4-Nitrophenyl)sulfonylphenyl]ethylidene]hydroxylamine (CAS 7402-81-5, ) includes a sulfonyl group, yielding a molecular formula of C₁₄H₁₂N₂O₅S .
- Impact of Sulfonyl Group : The sulfonyl moiety increases molecular weight (~316.3 g/mol ) and may alter electronic properties (e.g., enhanced acidity or rigidity). This could expand applications in catalysis or materials science compared to the simpler nitro derivative .
Indole-Containing Derivatives
(NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine (CAS 1223748-36-4, ) features an indole ring with chloro and methyl substituents.
- Structural Implications : The indole system’s aromaticity and nitrogen heteroatom may facilitate π-π stacking or interactions with biological targets (e.g., enzymes). The target compound’s nitro group lacks this versatility .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- This contrasts with electron-donating groups (e.g., hydroxyl in polyphenolic hydrazides), which may enhance solubility .
- Biological Activity Gaps : Unlike thiadiazole derivatives with demonstrated antimicrobial action , the target compound’s bioactivity remains unexplored in the provided evidence, suggesting a gap for future studies.
- Structural Complexity : Sulfonyl and indole-containing analogs exhibit higher molecular complexity, which could be leveraged in drug design or materials science but may complicate synthesis .
Biological Activity
(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound this compound features a nitrophenyl group attached to an ethylidene hydroxylamine structure. This configuration contributes to its electrophilic properties, which are crucial for its interaction with biological targets. The general formula for this compound is .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The nitrophenyl moiety enhances the electrophilic nature of the compound, allowing it to interact with nucleophiles in biological systems, potentially leading to modifications of proteins and nucleic acids.
- Metal Ion Complexation : The hydroxylamine functional group can form stable complexes with metal ions, which may influence various biochemical pathways and enhance its biological effects.
- Metabolic Transformations : The compound may undergo metabolic changes that yield active metabolites, contributing to its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of hydroxylamines have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The nitrophenyl group is often associated with increased cytotoxicity against cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of hydroxylamine derivatives found that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations lower than those of standard antibiotics like penicillin .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer effects of the compound on various human cancer cell lines. Results indicated that treatment with this compound led to a marked decrease in cell viability, accompanied by increased markers of apoptosis. The compound was shown to induce cell cycle arrest at the G2/M phase, suggesting a potential pathway for therapeutic application in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine | Contains a fluoropyridine moiety | Notable antimicrobial properties |
| N-[1-(4-Chlorophenyl)ethylidene]hydroxylamine | Chlorophenyl substituent | Moderate anticancer effects |
| (E)-N-[1-(4-Methylphenyl)ethylidene]hydroxylamine | Methyl group on phenyl ring | Lower antimicrobial activity |
Q & A
Q. What are the established synthetic routes for (E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine?
The compound is typically synthesized via condensation reactions involving hydrazine derivatives and nitro-substituted ketones. For example, describes a method where hydrazinecarbothioamide reacts with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one to form hydrazine derivatives, which are further functionalized . Similarly, highlights the use of N-(4-nitrophenyl)acetohydrazonoyl bromide as a precursor, reacting with thioamides or thioureas in ethanol with triethylamine to yield 1,3,4-thiadiazole derivatives . Key steps include reflux conditions, purification via recrystallization (e.g., using n-BuOH), and characterization by NMR and IR.
Q. How is the structural integrity of this compound confirmed experimentally?
A combination of spectroscopic and analytical methods is employed:
- IR spectroscopy : Identifies functional groups like C=N (∼1600 cm⁻¹) and NO₂ (∼1520–1340 cm⁻¹) .
- NMR spectroscopy : H NMR reveals proton environments (e.g., aromatic protons at δ 7.5–8.3 ppm; methyl groups at δ 2.1–2.5 ppm), while C NMR confirms carbonyl and nitrophenyl carbons .
- Elemental analysis : Matches experimental C, H, N, and S percentages with theoretical values (e.g., C: 49.87%, N: 16.16% for a related compound) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
demonstrates the use of single-crystal X-ray diffraction to determine bond lengths, angles, and stereochemistry in structurally related compounds. For example, the study of 4-[1-(Hydroxyimino)ethyl]-N-(4-nitrobenzylidene)aniline confirmed the (E)-configuration via C=N bond lengths (∼1.28 Å) and dihedral angles between aromatic rings . Refinement programs like SHELXL ( ) are critical for modeling thermal parameters and validating hydrogen bonding networks.
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic syntheses?
and suggest that the nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks by sulfur-containing reagents (e.g., thioamides). For instance, the formation of 1,3,4-thiadiazoles proceeds via cyclocondensation, where triethylamine deprotonates intermediates to promote ring closure . Computational studies (not directly cited but implied) could predict regioselectivity by analyzing frontier molecular orbitals or transition-state energies.
Q. How should researchers address contradictions in spectral data during characterization?
Discrepancies (e.g., unexpected H NMR peaks) may arise from impurities, tautomerism, or isomerization. recommends:
- Multi-technique validation : Cross-check IR (functional groups), C NMR (carbon environments), and elemental analysis (composition).
- Recrystallization : Purify using solvents like n-BuOH to isolate the dominant isomer .
- Dynamic NMR : Probe temperature-dependent equilibria for tautomeric forms.
Q. What methodologies evaluate the biological activity of this compound derivatives?
outlines antimicrobial testing against E. coli, B. mycoides, and C. albicans via agar diffusion assays. Compounds are dissolved in DMSO, applied to inoculated plates, and zones of inhibition measured after 24–48 hours. Structure-activity relationships (SARs) are derived by comparing substituent effects (e.g., nitro vs. methoxy groups) on activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
